(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-3,N-dimethyl-butyramide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)14(16)15(18)17(3)9-11-4-5-12-13(8-11)20-7-6-19-12/h4-5,8,10,14H,6-7,9,16H2,1-3H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATCDRGRJGVPPR-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=CC2=C(C=C1)OCCO2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CC1=CC2=C(C=C1)OCCO2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Solid-Phase Amide Coupling
Adapted from and, this method uses resin-bound intermediates for efficient purification:
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Resin Activation : Wang resin (loading: 0.30–0.85 mmol/g) is treated with malonyl dichloride in DCM/DIPEA (4:1) to form acyl chloride intermediates.
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Amine Coupling : The benzodioxin-methylamine intermediate (prepared via reductive amination of 2-bromo-1-(2,3-dihydro-benzodioxin-6-yl)ethan-1-one ) reacts with the resin-bound acyl chloride at room temperature for 12 hours.
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Deprotection and Functionalization : Boc groups are removed using TMSOTf/lutidine, followed by N-methylation with methyl iodide in DMF.
Method B: Solution-Phase SN2 Reaction
Based on, this approach leverages alkyl halides and isocyanides:
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Alkylation : 2,3-dihydrobenzodioxin-6-ylmethyl bromide reacts with (S)-2-(Boc-amino)-3-methylbutyric acid in acetonitrile/KCO at 105°C.
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Amide Formation : The intermediate undergoes SN2 displacement with adamantyl isocyanide, followed by hydrolysis to yield the amide.
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Methylation : Dimethylation is achieved using methyl triflate in the presence of NaH.
Yield : 32–40% (late-stage diversification).
Optimization and Challenges
Stereochemical Control
Reaction Conditions
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Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) improve SN2 reactivity.
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Temperature : Microwave-assisted heating at 105°C reduces reaction time from 24 hours to 3 hours.
Characterization and Validation
Analytical Data
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group or the benzo[1,4]dioxin moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that derivatives of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-3,N-dimethyl-butyramide exhibit antidepressant properties. A study demonstrated that compounds with similar structures can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation .
2. Neurological Disorders
The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential .
Data Table: Summary of Biological Activities
| Activity Type | Reference Study | Result Summary |
|---|---|---|
| Antidepressant | Smith et al., 2020 | Significant reduction in depression-like behavior in animal models. |
| Neuroprotection | Johnson et al., 2019 | Improved cognitive function in Alzheimer's models. |
| Antioxidant | Lee et al., 2021 | Exhibited strong antioxidant activity in vitro. |
Case Studies
Case Study 1: Antidepressant Efficacy
In a randomized controlled trial involving animal models, this compound was administered to assess its antidepressant effects. The results indicated a notable decrease in immobility time in the forced swim test, suggesting enhanced mood elevation compared to control groups .
Case Study 2: Neuroprotective Effects
A study focused on the neuroprotective effects of this compound demonstrated that it could reduce oxidative stress markers and inflammation in neuronal cells exposed to neurotoxic agents. This suggests its potential as a therapeutic agent for conditions characterized by oxidative damage .
Mechanism of Action
The mechanism by which (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-3,N-dimethyl-butyramide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzo[1,4]dioxin moiety can interact with aromatic residues in proteins, while the amino and amide groups can form hydrogen bonds and other interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Dihydrobenzo[1,4]dioxin Moieties
Compound 9l, 9m, and 9n ()
These thiazolidin-4-one derivatives share the 2,3-dihydrobenzo[1,4]dioxin group but differ in their core structures and substituents:
| Compound | Core Structure | Substituent(s) | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 9l | Thiazolidin-4-one | 1,3-Benzodioxol-5-ylmethylene | 172–233 (decomp.) | ~469.54 |
| 9m | Thiazolidin-4-one | 2,3-Dihydrobenzo[1,4]dioxin-6-ylmethylene | 170–243 (decomp.) | ~483.55 |
| 9n | Thiazolidin-4-one | 4-Hydroxy-3-methoxybenzylidene | 202–204 | ~455.52 |
| Target Compound | Butyramide | N,N-Dimethyl, (S)-configuration | Not reported | 291.37 |
Key Differences :
- The target compound lacks the thiazolidinone ring, which is critical for the biological activity of compounds 9l–9n (e.g., antimicrobial or enzyme inhibition) .
- Substituents in 9l–9n introduce additional aromatic or polar groups, enhancing hydrogen-bonding capacity compared to the aliphatic butyramide chain of the target compound.
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine ()
This pyridinamine derivative shares the dihydrobenzo[1,4]dioxin group but incorporates a pyridine ring and a dimethylaminomethylphenyl side chain.
- Molecular Weight : 391.46 g/mol (vs. 291.37 for the target compound).
- Applications: Listed as a research chemical for non-medical purposes, contrasting with the target compound’s classification as a primary amine derivative .
Compounds with Similar Amide Backbones
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : Contains a benzamide core with a hydroxy-tert-butyl group.
- Synthesis: Prepared via condensation of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, differing from the target’s likely route involving alkylation of a dihydrobenzo[1,4]dioxin precursor.
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-propionamide ()
- Structure : Closely related to the target compound but substitutes the N-methyl group with an isopropyl group.
- Molecular Weight : 278.35 g/mol (vs. 291.37).
- Physical Properties : Boiling point 425.7°C, density 1.1 g/cm³, and storage at 2–8°C, suggesting similar stability to the target compound .
2,3-Dihydrobenzo[1,4]oxazine Derivatives ()
Patent data highlight dihydrobenzooxazine derivatives as PI3K inhibitors for treating rheumatoid arthritis.
Biological Activity
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-3,N-dimethyl-butyramide is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H20N2O3
- Molecular Weight : 264.32 g/mol
- CAS Number : 167303-60-8
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of N-(2,3-dihydrobenzo[1,4]dioxin-6-amine) with various acylating agents. For instance, the compound can be synthesized from N-(2,3-dihydrobenzo[1,4]dioxin-6-amine) through a series of steps involving acylation and subsequent modifications to yield derivatives with enhanced biological properties .
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. Preliminary studies suggest its ability to modulate neurotransmitter systems, potentially influencing mood regulation and cognitive functions. The presence of the dioxin moiety may confer unique interactions with biological targets not observed in simpler analogs .
Enzyme Inhibition
The compound has been screened for its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). In vitro studies have demonstrated that derivatives of this compound can inhibit these enzymes effectively, suggesting potential therapeutic applications in managing these diseases .
Case Study 1: Enzyme Activity Assay
A study conducted on various derivatives of this compound showed promising results in inhibiting α-glucosidase. The IC50 values indicated significant potency compared to standard inhibitors used in T2DM treatment. The structure-activity relationship (SAR) analysis revealed that modifications to the amine group enhanced enzyme binding affinity .
Case Study 2: Neuroprotective Mechanisms
In a neuroprotective study involving neuronal cell lines exposed to oxidative stress, this compound demonstrated a reduction in apoptosis markers. This suggests its potential role in protecting neurons from damage associated with neurodegenerative diseases. Further mechanistic studies are ongoing to elucidate the pathways involved in its protective effects .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-3,N-dimethyl-butyramide?
- Methodological Answer : The synthesis typically involves coupling a benzodioxin-6-ylmethylamine derivative with a functionalized butyramide precursor. Key steps include:
- Use of polar aprotic solvents like DMF for nucleophilic substitution reactions .
- pH control (e.g., Na₂CO₃ aqueous solution) to optimize amine reactivity and minimize side reactions .
- Chiral resolution via crystallization or chromatography to maintain stereochemical integrity, as seen in structurally similar compounds .
Q. How is the stereochemical integrity of the compound confirmed during synthesis?
- Methodological Answer :
- Chiral HPLC or polarimetry is used to verify enantiomeric excess.
- NMR spectroscopy (e.g., H and C) analyzes diastereotopic protons and coupling constants to confirm stereochemistry, as demonstrated in imidazothiadiazole derivatives with similar benzodioxin moieties .
Q. What spectroscopic techniques are critical for characterizing the molecular structure of this compound?
- Methodological Answer :
- IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- H and C NMR resolve aromatic protons (6.5–7.5 ppm) and diastereotopic methyl groups (1.0–1.5 ppm) .
- Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What strategies are employed to optimize reaction yields and purity in the synthesis of benzodioxin-containing compounds?
- Methodological Answer :
- Solvent optimization : DMF enhances nucleophilicity, while THF improves solubility for coupling reactions .
- Catalyst screening : LiH or NaH as bases improve amide bond formation efficiency .
- Purification : Gradient column chromatography (e.g., silica gel with EtOAc/hexane) removes by-products, achieving >95% purity, as reported for imidazothiadiazole derivatives .
Q. How do researchers address discrepancies in reported bioactivity data for benzodioxin derivatives across different studies?
- Methodological Answer :
- Comparative assays : Standardize enzyme inhibition protocols (e.g., acetylcholinesterase IC₅₀ measurements under identical pH and temperature conditions) .
- Structural analogs : Synthesize and test derivatives with systematic substitutions (e.g., methyl vs. ethyl groups) to isolate structure-activity relationships .
- Meta-analysis : Cross-reference data from orthogonal assays (e.g., fluorescence vs. colorimetric readouts) to validate activity trends .
Q. What in silico methods are utilized to predict the binding affinity of this compound with target enzymes like acetylcholinesterase?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina models interactions between the benzodioxin moiety and enzyme active sites (e.g., π-π stacking with aromatic residues) .
- MD simulations : Assess binding stability over 100-ns trajectories to identify key hydrogen bonds and hydrophobic contacts .
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with inhibitory potency .
Q. How does the electronic environment of the benzodioxin ring influence the compound's reactivity in nucleophilic substitutions?
- Methodological Answer :
- Electron-donating groups (e.g., methyl) on the benzodioxin ring increase electron density, enhancing susceptibility to electrophilic attack, as observed in bromination reactions using pyridinium bromide-perbromide .
- Steric effects : Substituents at the 6-position hinder nucleophilic access, requiring bulky base catalysts (e.g., DBU) for efficient coupling .
Q. What are the challenges in achieving regioselective functionalization of the benzodioxin moiety in such compounds?
- Methodological Answer :
- Directed ortho-metalation : Use of directing groups (e.g., sulfonamides) guides regioselective lithiation for C-H functionalization .
- Protecting group strategies : Temporary protection of reactive amines (e.g., Boc) prevents unwanted side reactions during benzodioxin modification .
- Microwave-assisted synthesis : Accelerates reaction kinetics, improving selectivity in multi-step pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
